molecular formula C17H23NO3 B1428721 9,10-Dihydroxy-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one CAS No. 89929-27-1

9,10-Dihydroxy-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one

Cat. No. B1428721
CAS RN: 89929-27-1
M. Wt: 289.4 g/mol
InChI Key: HKXSWCIZVQFEQQ-UHFFFAOYSA-N
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Description

This compound is also known as tetrabenazine (TBZ) and has been used as a drug for decades . It is a benzoquinolizine that is 1,2,3,4,4a,9,10,10a-octahydrophenanthrene in which the carbon at position 10a is replaced by a nitrogen and which is substituted by an isobutyl group at position 2, an oxo group at position 3, and methoxy groups at positions 6 and 7 .


Synthesis Analysis

Tetrabenazine (TBZ), which contains two chiral centers and is a racemic mix of two stereoisomers, is rapidly and extensively metabolized in vivo to its reduced form, 3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido [2,1-a]isoquinolin-2-ol, also known as dihydrotetrabenazine (HTBZ) .


Molecular Structure Analysis

The molecular formula of this compound is C17H23NO3 . The InChI code is 1S/C17H23NO3/c1-10(2)5-12-9-18-4-3-11-6-16(20)17(21)7-13(11)14(18)8-15(12)19/h6-7,10,12,14,20-21H,3-5,8-9H2,1-2H3 .


Chemical Reactions Analysis

The compound is a potent, reversible inhibitor of catecholamine uptake by vesicular monoamine transporter-2 (VMAT2) (IC50=3.2 nM) and is currently used in the treatment of various hyperkinetic movement disorders .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 289.37 .

Scientific Research Applications

Antihypertensive Properties

One of the notable applications of compounds similar to 9,10-Dihydroxy-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one is in the development of antihypertensive drugs. For instance, trequinsin, a compound in the same series, has shown effectiveness as an antihypertensive agent and exhibits properties characteristic of an arteriolar dilator. It also acts as a potent inhibitor of both cAMP phosphodiesterase and platelet aggregation (Lal et al., 1984).

Chemiluminescence Derivatization in HPLC

Another application is in high-performance liquid chromatography (HPLC) as a derivatization reagent. For example, 3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylamine has been used as a sensitive derivatization reagent for carboxylic acids in HPLC with electrogenerated chemiluminescence detection (Morita & Konishi, 2003).

Alkylation in Organic Synthesis

Compounds in this chemical series have also been studied for their alkylation properties. For example, alkylations of tricyclic lactim ethers have been explored, demonstrating high diastereoselectivity dependent on the electrophile used. This research is significant in the field of organic synthesis (Hätzelt et al., 2002).

Potential Imaging Agent for VMAT2

In the field of nuclear medicine, a derivative, namely (2R,3R,11bR)-9-(3-18F-fluoropropoxy)-3-isobutyl-10-methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol, has been investigated as a potential Vesicular Monoamine Transporter 2 (VMAT2) imaging agent. Its biodistribution and radiation dosimetry have been studied, showing promising results for clinical use (Lin et al., 2010).

properties

IUPAC Name

9,10-dihydroxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-10(2)5-12-9-18-4-3-11-6-16(20)17(21)7-13(11)14(18)8-15(12)19/h6-7,10,12,14,20-21H,3-5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXSWCIZVQFEQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Dihydroxy-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,10-Dihydroxy-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
9,10-Dihydroxy-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one
Reactant of Route 3
9,10-Dihydroxy-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one
Reactant of Route 4
9,10-Dihydroxy-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one
Reactant of Route 5
9,10-Dihydroxy-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one
Reactant of Route 6
9,10-Dihydroxy-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one

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